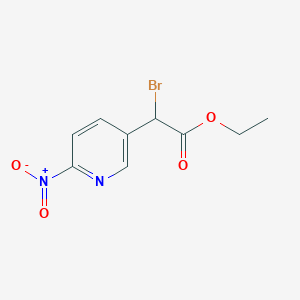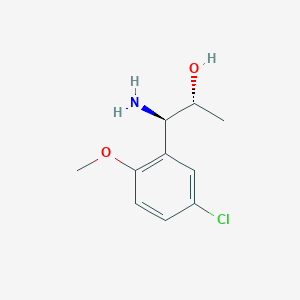
(1R,2R)-1-Amino-1-(5-chloro-2-methoxyphenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1-Amino-1-(5-chloro-2-methoxyphenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a chloro-substituted aromatic ring, and a methoxy group. Its stereochemistry is defined by the (1R,2R) configuration, which plays a crucial role in its biological activity and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(5-chloro-2-methoxyphenyl)propan-2-OL typically involves several steps, starting from commercially available precursors. One common method involves the reduction of a corresponding ketone intermediate using a chiral reducing agent to ensure the desired stereochemistry. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as asymmetric hydrogenation or enzymatic reduction. These methods are designed to produce the compound in large quantities while maintaining high enantiomeric purity. The choice of method depends on factors like cost, efficiency, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-1-Amino-1-(5-chloro-2-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts like palladium on carbon or sodium borohydride in the presence of solvents like ethanol.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions include imines, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,2R)-1-Amino-1-(5-chloro-2-methoxyphenyl)propan-2-OL is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the development of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with specific proteins and enzymes makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as neurological disorders or inflammatory conditions.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (1R,2R)-1-Amino-1-(5-chloro-2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2R)-1-Amino-1-(5-chloro-2-methoxyphenyl)propan-2-OL shares similarities with other chiral amino alcohols, such as (1S,2S)-1-Amino-1-(5-chloro-2-methoxyphenyl)propan-2-OL and (1R,2R)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL.
- These compounds have similar structures but differ in the position of the chloro or methoxy groups or the stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and substitution pattern, which confer distinct biological and chemical properties. This makes it a valuable compound for various applications, from drug development to industrial synthesis.
Propiedades
Fórmula molecular |
C10H14ClNO2 |
|---|---|
Peso molecular |
215.67 g/mol |
Nombre IUPAC |
(1R,2R)-1-amino-1-(5-chloro-2-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14ClNO2/c1-6(13)10(12)8-5-7(11)3-4-9(8)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10+/m1/s1 |
Clave InChI |
KURQWQBODMEFCJ-LDWIPMOCSA-N |
SMILES isomérico |
C[C@H]([C@@H](C1=C(C=CC(=C1)Cl)OC)N)O |
SMILES canónico |
CC(C(C1=C(C=CC(=C1)Cl)OC)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


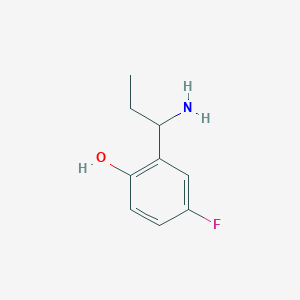
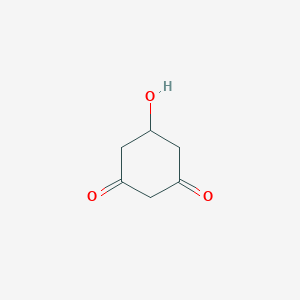
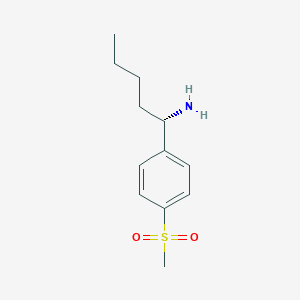


![1-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13050986.png)





![2-Bromothieno[2,3-d]thiazole](/img/structure/B13051005.png)
